molecular formula C7H10ClN3O2 B1295788 (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride CAS No. 88980-06-7

(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

Cat. No. B1295788
CAS RN: 88980-06-7
M. Wt: 203.62 g/mol
InChI Key: IJWPDVGZOCCGRA-JEDNCBNOSA-N
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Description

“(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H10ClN3O2 . It is also known by other names such as Spinacine hydrochloride, and its CAS number is 88980-06-7 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused with a pyridine moiety . The InChI string representation of the molecule is InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 203.62 g/mol . Further physical and chemical properties were not found in the available literature.

Scientific Research Applications

Synthesis and Derivatives This compound, known as spinacine, has been the focus of research for its various synthetic derivatives. For instance, Klutchko et al. (1991) reported on new derivatives including amide, ester, 5-alkyl and acyl, and regiospecific N-im-alkyl and aralkyl derivatives. These were synthesized via the Pictet-Spengler reaction of N-im-substituted histidines, including cyclic hydantoin derivatives of spinacines (Klutchko, Hodges, Blankley, & Colbry, 1991).

Functionalization Reactions Functionalization of related compounds has been studied, as in the case of the 1H-pyrazole-3-carboxylic acid derivatives. Yıldırım et al. (2005) described the conversion of these acids into corresponding carboxamides and the formation of 3H-imidazo[4,5-b]pyridine derivatives. This research provides insights into the chemical behavior and potential applications of related compounds (Yıldırım, Kandemirli, & Demir, 2005).

Oligonucleotide Synthesis Gryaznov and Letsinger (1992) explored the use of pyridine hydrochloride/imidazole, which relates to the (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride, in the synthesis of mixed-base oligonucleotides. Their method showed high selectivity for phosphitilating hydroxyl groups relative to amino groups, useful for synthesizing oligonucleotide analogs with sensitive substituents (Gryaznov & Letsinger, 1992).

Kinase Inhibitor Research Han et al. (2012) identified a series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as new VEGFR-2 kinase inhibitors. This research indicates the potential of spinacine derivatives in the development of novel therapeutic agents targeting specific kinases (Han et al., 2012).

Antimicrobial and Anticancer Activity A study by Jose et al. (2014) synthesized new antimicrobial agents based on imidazo[4,5-c]pyridine derivatives. These compounds displayed promising antimicrobial activities against various bacteria and fungi. Their research highlights the potential of these derivatives in developing new antimicrobial and possibly anticancer agents (Jose et al., 2014).

Corrosion Inhibition Saady et al. (2021) investigated imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Their study demonstrates the practical application of these compounds in industrial settings, particularly in corrosion prevention (Saady et al., 2021).

properties

IUPAC Name

(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWPDVGZOCCGRA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1N=CN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101008585
Record name 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101008585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

CAS RN

88980-06-7
Record name Spinacine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088980067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101008585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
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(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
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(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
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(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
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(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 6
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride

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